molecular formula C15H14BrN3O2S B11071056 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide

Cat. No.: B11071056
M. Wt: 380.3 g/mol
InChI Key: CHHNFUWNKNRISR-UHFFFAOYSA-N
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Description

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzimidazole moiety linked to a bromobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This can lead to antibacterial or anticancer effects by inhibiting cell division or inducing apoptosis . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is unique due to the presence of both the benzimidazole and bromobenzene sulfonamide groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H14BrN3O2S

Molecular Weight

380.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide

InChI

InChI=1S/C15H14BrN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19)

InChI Key

CHHNFUWNKNRISR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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